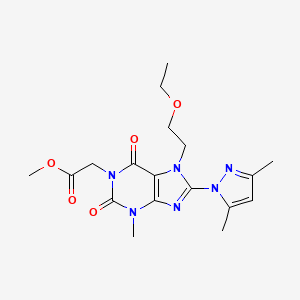
2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. This particular compound also has a 2,6-difluorophenyl group attached to it, which suggests that it might have interesting chemical properties due to the presence of the electronegative fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic thiazole ring and the 2,6-difluorophenyl group. The presence of the fluorine atoms could potentially influence the electronic structure of the molecule, as fluorine is highly electronegative .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the fluorine atoms on the phenyl ring could potentially influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring and the 2,6-difluorophenyl group. For example, the compound might exhibit strong absorption in the UV-Vis region due to the presence of the conjugated system .Wissenschaftliche Forschungsanwendungen
Photochromism and Material Science
- Photochromic Properties : A study explored the photochromism of mixed crystals containing diarylethene derivatives, including those with thiazolyl groups, demonstrating their potential in creating materials that change color under different lighting conditions (Takami et al., 2007).
Fluorescence Applications
- Fluorescence Enhancement : Research on substituted 4-hydroxythiazoles, including derivatives similar to the query compound, showed that the presence of specific substituents significantly enhances fluorescence quantum yields, indicating their utility in fluorescent materials and sensors (Kammel et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : Thiazole and thiadiazole derivatives have been evaluated for their corrosion inhibition performances on iron, with theoretical studies supporting their effectiveness. This suggests the potential application of the compound in protecting metals against corrosion (Kaya et al., 2016).
Photoaffinity Labeling
- Photoaffinity Labeling : Derivatives of the compound have been considered for photoaffinity labeling, a method used in biological research to study protein interactions and functions. The stability and photolysis behavior of these derivatives make them promising tools in molecular biology (Chowdhry et al., 1976).
Organic Electronics and Optoelectronics
- Semiconductor Properties : Studies on thiophene and thiazole oligomers, including derivatives of the query compound, reveal their n-type semiconductor properties, suggesting applications in organic electronics, such as organic field-effect transistors (OFETs) and nonvolatile memory elements (Facchetti et al., 2004).
Organic Synthesis and Chemical Reactions
- Synthetic Applications : Research into the synthesis of thiazolidin-4-ol derivatives through one-pot, three-component reactions demonstrates the compound's role in creating structurally diverse scaffolds for potential use in drug development and materials science (Dalmal et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,6-difluorophenyl)-5-methyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NOS/c1-5-9(14)13-10(15-5)8-6(11)3-2-4-7(8)12/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAWPXDEUHKBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2717906.png)
![N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide](/img/structure/B2717908.png)
![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)

![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2717914.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2717917.png)




![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)